molecular formula C14H11ClO2 B577433 4-(3-Chlorophenyl)-3-methylbenzoic acid CAS No. 1261928-83-9

4-(3-Chlorophenyl)-3-methylbenzoic acid

Cat. No.: B577433
CAS No.: 1261928-83-9
M. Wt: 246.69
InChI Key: SZOUNCWDXCHSNP-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorophenyl group and a methyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-methylbenzoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-methylbenzoic acid
  • 4-(2-Chlorophenyl)-3-methylbenzoic acid
  • 4-(3-Bromophenyl)-3-methylbenzoic acid

Uniqueness

4-(3-Chlorophenyl)-3-methylbenzoic acid is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.

Biological Activity

4-(3-Chlorophenyl)-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chlorophenyl group and a methyl substituent on the benzoic acid core, suggests possible interactions with various biological targets.

  • Chemical Formula : C15H13ClO2
  • Molecular Weight : 274.72 g/mol
  • CAS Number : 1261928

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from various studies.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
  • Modulation of Enzyme Activity : It may inhibit cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

Anti-inflammatory Effects

A study conducted by Bolognini et al. (2019) demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX-2 activity and decreasing the expression of pro-inflammatory mediators .

Analgesic Activity

In a pain model experiment, the compound exhibited notable analgesic effects comparable to established analgesics like ibuprofen. The analgesic mechanism was linked to its ability to modulate pain pathways involving neurotransmitter systems .

Anticancer Potential

Recent research has explored the anticancer properties of this compound. In vitro studies revealed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

StudyObjectiveFindings
Bolognini et al. (2019)Assess anti-inflammatory effectsReduced TNF-alpha and IL-6 levels in vivo
Hudson et al. (2012)Evaluate analgesic propertiesComparable effects to ibuprofen in pain models
MDPI Research (2020)Investigate anticancer activityInduced apoptosis in MCF-7 and HeLa cells

Properties

IUPAC Name

4-(3-chlorophenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOUNCWDXCHSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689547
Record name 3'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-83-9
Record name 3'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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